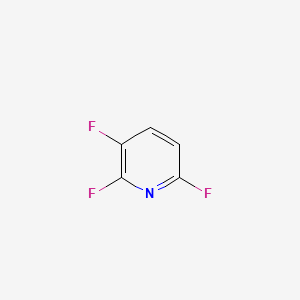

2,3,6-Trifluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLIANGJWPJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382559 | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-18-3 | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trifluoropyridine (CAS: 3512-18-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of three fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of complex organic molecules. The fluorine substituents enhance metabolic stability and binding affinity of target molecules, making this compound a sought-after intermediate in drug discovery.[1][2][3][4] Notably, it serves as a key precursor for the synthesis of small molecule inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a crucial target in the treatment of certain types of lymphoma.[5]

Physicochemical and Safety Data

The properties of this compound are summarized in the table below. It is a colorless liquid at room temperature, and appropriate safety precautions should be taken when handling this compound, as it is flammable and can cause skin and eye irritation.[6]

| Property | Value | Source(s) |

| CAS Number | 3512-18-3 | [7] |

| Molecular Formula | C₅H₂F₃N | [7] |

| Molecular Weight | 133.07 g/mol | [7] |

| Appearance | Colorless liquid | |

| Boiling Point | 102 °C | [6] |

| Density | 1.41 g/cm³ (at 20 °C) | [6] |

| Flash Point | 30 °C | [6] |

| Refractive Index | 1.4180-1.4230 (at 20 °C) | |

| Purity | >98.0% (GC) | [6] |

| Storage | Room Temperature, in a cool and dark place (<15°C), under inert gas. Air sensitive. | [6] |

Safety Information:

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of fluorinated pyridines is through halogen exchange (HALEX) reactions, where chloro-substituted pyridines are converted to their fluoro-analogues. While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general experimental procedure would involve the treatment of 2,3,6-trichloropyridine with a fluoride source.[8][9][10]

General Experimental Protocol for Halogen Exchange:

-

Reactants: 2,3,6-trichloropyridine and a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

-

Solvent: A high-boiling polar aprotic solvent like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

-

Conditions: The reaction mixture is heated at elevated temperatures, often in the range of 150-250 °C, for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction. Purification is typically achieved by fractional distillation.

dot

Caption: Synthesis of this compound via Halogen Exchange.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring makes the carbon atoms susceptible to attack by nucleophiles. The regioselectivity of these reactions is a key aspect, with the positions ortho and para to the nitrogen atom being the most activated.[11][12][13][14][15][16][17][18][19]

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Reactants: this compound and a suitable nucleophile (e.g., an amine, alkoxide, or thiol).

-

Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is commonly used.

-

Conditions: The reaction is often carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HF formed during the reaction. The temperature can range from room temperature to elevated temperatures depending on the nucleophilicity of the attacking species.

-

Work-up: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. Purification is achieved by chromatography or recrystallization.

dot

Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.

Spectroscopic Data

While detailed spectra for this compound were not available in the search results, the expected spectroscopic characteristics can be inferred from data for similar fluorinated pyridines.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit three distinct signals, one for each of the fluorine atoms at the 2, 3, and 6 positions. The chemical shifts and coupling patterns would provide valuable information about the electronic environment of each fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The signals for the carbon atoms bonded to fluorine would show characteristic large one-bond C-F coupling constants.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-F stretching vibrations, typically in the region of 1200-1000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 133. The fragmentation pattern would likely involve the loss of fluorine atoms or HF.

Applications in Drug Discovery

This compound is a crucial building block in medicinal chemistry. Its primary application is in the synthesis of MALT1 inhibitors. MALT1 is a paracaspase that plays a key role in the NF-κB signaling pathway, which is often dysregulated in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). By incorporating the 2,3,6-trifluoropyridinyl moiety, medicinal chemists can develop potent and selective inhibitors of MALT1, offering a promising therapeutic strategy for these malignancies.[5]

dot

Caption: Role of this compound in MALT1 inhibitor synthesis.

Conclusion

This compound is a versatile and valuable building block for the development of novel pharmaceuticals. Its synthesis via halogen exchange and its characteristic nucleophilic aromatic substitution reactivity provide avenues for the creation of diverse molecular architectures. The incorporation of this trifluorinated pyridine moiety has proven particularly effective in the design of MALT1 inhibitors, highlighting its importance in modern drug discovery and development. Further research into the synthesis and reactivity of this compound is likely to uncover new applications in various fields of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. watson-int.com [watson-int.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Dissertation [m.dissertationtopic.net]

- 11. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. diva-portal.org [diva-portal.org]

physical properties of 2,3,6-Trifluoropyridine

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluoropyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, a fluorinated heterocyclic compound of increasing interest in medicinal and materials chemistry.

Core Physical Properties

This compound is a colorless to light-colored liquid at room temperature.[1][2] Its physical properties are significantly influenced by the presence of three highly electronegative fluorine atoms on the pyridine ring. These properties are crucial for its handling, storage, and application in various synthetic protocols.

Quantitative Physical Data

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₃N | [3][4] |

| Molecular Weight | 133.07 g/mol | [3][4] |

| Appearance | Clear, colorless to yellow, orange, or red liquid | [1][3] |

| Boiling Point | 100-102°C | [3][5] |

| Density | 1.402 - 1.499 g/cm³ | [3][5] |

| Refractive Index | 1.4180 - 1.4230 @ 20°C | [1][3] |

| Flash Point | 30°C | [3][5] |

| Water Solubility | Not miscible or difficult to mix | [3][5] |

| Storage Temperature | 2-8°C | [2][3] |

It is important to note a discrepancy in the reported melting point. One source lists a melting point of 115-116°C, which is inconsistent with its liquid state at room temperature and a boiling point of 100-102°C.[3] This is likely an error in the data source. The compound is consistently described as a liquid in other sources.[1][2]

Experimental Protocols

-

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus using a capillary tube can be utilized.

-

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise determination of the mass of a known volume of the substance at a specific temperature.

-

Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. This value is a measure of how much the path of light is bent, or refracted, when it enters the liquid and is dependent on temperature and the wavelength of light used.

-

Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The liquid is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid will ignite.

-

Solubility Assessment: The solubility in water is typically determined by the "shake-flask" method. A known amount of the compound is mixed with a known amount of water, and the mixture is agitated until equilibrium is reached. The concentration of the compound in the aqueous phase is then determined, often using spectroscopic or chromatographic techniques. For compounds that are not miscible, this is observed visually.

Logical Relationships of Physical Properties

The are a direct consequence of its molecular structure. The following diagram illustrates the logical flow from its chemical composition to its observable physical characteristics.

Caption: Relationship between molecular structure and physical properties.

This guide provides a foundational understanding of the , essential for its effective use in research and development. The data presented, coupled with an understanding of the standard experimental protocols, will aid scientists in the safe and efficient handling and application of this versatile chemical intermediate.

References

Spectroscopic Profile of 2,3,6-Trifluoropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,6-trifluoropyridine. It also includes detailed, generalized experimental protocols for acquiring such data and visual workflows to illustrate the experimental processes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established trends in the spectroscopy of fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.0 - 7.3 | ddd | JHF ≈ 8-10, JHH ≈ 7-9, JHF ≈ 1-2 | H-5 |

| ~ 7.8 - 8.1 | dd | JHH ≈ 7-9, JHF ≈ 5-7 | H-4 |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Coupling | Assignment |

| ~ 155 - 160 (d) | ¹JCF ≈ 240-260 Hz | C-2 |

| ~ 140 - 145 (d) | ¹JCF ≈ 250-270 Hz | C-3 |

| ~ 115 - 120 (d) | ³JCF ≈ 3-5 Hz | C-4 |

| ~ 110 - 115 (d) | ²JCF ≈ 20-25 Hz | C-5 |

| ~ 160 - 165 (d) | ¹JCF ≈ 230-250 Hz | C-6 |

¹⁹F NMR (470 MHz, CDCl₃, referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -70 to -80 | m | - | F-2 |

| ~ -140 to -150 | m | - | F-3 |

| ~ -90 to -100 | m | - | F-6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Medium-Strong | C=C & C=N Ring Stretch |

| 1480 - 1420 | Medium-Strong | C=C & C=N Ring Stretch |

| 1250 - 1000 | Strong | C-F Stretch |

| 900 - 700 | Medium-Strong | C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 114 | Medium | [M - F]⁺ |

| 106 | Medium | [M - HCN]⁺ |

| 87 | Medium | [M - HCN - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a 500 MHz (or higher) spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) or an internal standard can be used.

-

Typical parameters: wide spectral width to encompass all fluorine signals, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64 or more scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample will be vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide to 2,3,6-Trifluoropyridine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and key applications of this compound, with a focus on its emerging role in the development of novel therapeutics.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyridine ring substituted with three fluorine atoms at positions 2, 3, and 6.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize its known physical properties and expected spectroscopic characteristics based on data from suppliers and analysis of analogous fluorinated pyridines.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3512-18-3 | [2] |

| Molecular Weight | 133.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 100-102 °C | |

| Density | 1.402 g/cm³ | [3] |

| Refractive Index | 1.42 | [3] |

| Solubility | Not miscible or difficult to mix in water. | [3] |

| Storage | Store in a cool, dry place in a well-sealed container, away from oxidizing agents. | [3] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Two signals in the aromatic region, exhibiting complex splitting patterns due to H-F and H-H couplings. |

| ¹³C NMR | Five signals for the pyridine ring carbons, with chemical shifts and large C-F coupling constants characteristic of fluorinated aromatics. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). |

| ¹⁹F NMR | Three distinct signals are expected, corresponding to the fluorine atoms at positions 2, 3, and 6. The chemical shifts and coupling patterns (F-F and F-H couplings) would be indicative of their positions on the pyridine ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 133.07, with a fragmentation pattern characteristic of a trifluoropyridine structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F stretching (typically in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=N/C=C stretching vibrations. |

Synthesis and Reactivity

Synthesis

A common synthetic route to fluorinated pyridines involves the halogen exchange (Halex) reaction of their chlorinated precursors. This compound can be prepared from 2,3,6-trichloropyridine via fluorination using a suitable fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.

General Experimental Protocol for Fluorination of Trichloropyridine (Illustrative)

-

Reactants: 2,3,6-trichloropyridine, anhydrous potassium fluoride (or cesium fluoride), and a polar aprotic solvent (e.g., DMSO).

-

Procedure:

-

A mixture of 2,3,6-trichloropyridine and a molar excess of the fluoride salt in the solvent is heated to a high temperature (typically in the range of 150-250 °C) in a sealed reaction vessel.

-

The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield pure this compound.

-

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and molar ratios of reactants would need to be optimized for this specific transformation.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the ring nitrogen and the fluorine substituents. In polyfluorinated pyridines, the 4-position is generally the most activated towards nucleophilic attack, followed by the 2- and 6-positions. For this compound, nucleophilic attack is expected to occur preferentially at the 2- and 6-positions. The relative reactivity of these two positions can be influenced by the nature of the nucleophile and the reaction conditions.

Application in Drug Discovery: MALT1 Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of small molecule inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the NF-κB signaling pathway, which is constitutively active in certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). Inhibition of MALT1's proteolytic activity is a promising therapeutic strategy for these cancers.

The this compound scaffold can be incorporated into potential MALT1 inhibitors, where one or more of the fluorine atoms are displaced by a nucleophilic component of the inhibitor molecule to form the final active compound.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical MALT1 inhibitor starting from this compound, followed by its application in a biological assay to assess its inhibitory activity on the MALT1-mediated NF-κB signaling pathway.

Caption: Conceptual workflow from synthesis to biological evaluation of a MALT1 inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique reactivity, conferred by the trifluorinated pyridine core, makes it particularly useful in the development of novel pharmaceuticals. The application of this compound in the synthesis of MALT1 inhibitors highlights its potential in the discovery of targeted therapies for cancers such as ABC-DLBCL. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

The Unfolding Reactivity of Polyfluorinated Pyridines: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth exploration of the core reactivity patterns of polyfluorinated pyridines, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The introduction of multiple fluorine atoms onto the pyridine ring drastically alters its electronic properties, leading to unique and highly predictable reactivity, which can be strategically exploited in the synthesis of complex molecules and active pharmaceutical ingredients.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reactivity

The primary mode of reactivity for polyfluorinated pyridines is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom renders the pyridine nucleus highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Regioselectivity

A key feature of SNAr on polyfluorinated pyridines is the high degree of regioselectivity. In pentafluoropyridine, nucleophilic attack occurs in a predictable sequence:

-

C-4 Position (para): The initial substitution almost exclusively occurs at the 4-position, which is para to the ring nitrogen. This is the most electronically activated position.

-

C-2 and C-6 Positions (ortho): Following substitution at C-4, subsequent attacks by nucleophiles preferentially occur at the 2- and 6-positions.

-

C-3 and C-5 Positions (meta): The fluorine atoms at the 3- and 5-positions are the least reactive and are typically only substituted under harsh reaction conditions after the other positions have reacted.

This predictable regioselectivity allows for the controlled, sequential introduction of various functional groups, making these scaffolds highly valuable in molecular design.

Quantitative Data on SNAr Reactions

The following tables summarize the yields for the monosubstitution of pentafluoropyridine with various nucleophiles at the C-4 position.

Table 1: Reaction of Pentafluoropyridine with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperazine | NaHCO₃ | CH₃CN | Reflux | 5 | 52 |

| Phenothiazine | K₃PO₄ | CH₃CN | 60 | 24 | 92[1] |

| Morpholine | K₃PO₄ | tert-Amyl Alcohol | 110 | - | High |

Table 2: Reaction of Pentafluoropyridine with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | - | ~100[2] |

| 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | - | ~100[2] |

| 2-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | - | ~100[2] |

Table 3: Reaction of Pentafluoropyridine with S- and C-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | CH₃CN | Reflux | 4 | Good |

| Thiophenol | Et₃N | CH₃CN | RT | 1 | 99 |

| Malononitrile | K₂CO₃ | DMF | Reflux | 3 | Good |

Experimental Protocols for SNAr

Protocol 1: Synthesis of 1,4-bis(perfluoropyridin-4-yl)piperazine [3]

-

Materials: Pentafluoropyridine (0.1 g, 0.6 mmol), piperazine (0.03 g, 0.5 mmol), sodium hydrogencarbonate (0.11 g, 1.0 mmol), acetonitrile (5 mL).

-

Procedure: The reactants are stirred together in acetonitrile at reflux temperature for 5 hours. After the reaction is complete, the solvent is evaporated. Water (5 mL) is added, and the mixture is extracted with dichloromethane and ethyl acetate (3 x 5 mL). The organic layers are combined, and the solvent is evaporated. The crude product is recrystallized from acetonitrile to yield 1,4-bis(perfluoropyridin-4-yl)piperazine as a white crystal.

Protocol 2: General Procedure for Reaction with Phenothiazine [1]

-

Materials: Phenothiazine (1.0 mmol), K₃PO₄ (4.0 mmol), pentafluoropyridine (2.1 mmol), acetonitrile (10 mL).

-

Procedure: Phenothiazine and K₃PO₄ are placed in a screw-capped test tube and dried under vacuum for 1 hour. The tube is backfilled with N₂, and acetonitrile and pentafluoropyridine are added. The reaction mixture is stirred at 60 °C for 24 hours. The reaction is then quenched with water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried and concentrated to give the crude product, which can be purified by chromatography.

Reactions with Organometallic Reagents

Polyfluorinated pyridines can also undergo reactions with organometallic reagents, primarily through cross-coupling reactions. This allows for the formation of C-C bonds, significantly expanding the synthetic utility of these scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures. While polyfluorinated pyridines themselves can be challenging coupling partners, derivatives such as pyridine-2-sulfonyl fluoride (PyFluor) have been shown to effectively couple with a range of hetero(aryl) boronic acids and esters.

Table 4: Suzuki-Miyaura Coupling of PyFluor with Boronic Acids/Esters [4][5]

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 |

| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 70 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 65 |

| 2-Naphthylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 72 |

Experimental Protocol for Suzuki-Miyaura Coupling

Protocol 3: Suzuki-Miyaura Cross-Coupling of PyFluor with a Boronic Acid Pinacol Ester [5]

-

Materials: Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (0.8 mL), H₂O (0.2 mL).

-

Procedure: The reagents are combined in a capped 1-dram vial. The mixture is heated and stirred at the specified temperature. The reaction progress is typically monitored by HPLC or NMR. Upon completion, the reaction is worked up using standard extraction and purification procedures to isolate the 2-arylpyridine product.

Cycloaddition Reactions

While less common than nucleophilic substitution, polyfluorinated pyridines and their derivatives can participate in cycloaddition reactions, offering pathways to more complex polycyclic and heterocyclic systems. The electron-deficient nature of the polyfluorinated pyridine ring suggests it would act as a dienophile in normal-electron-demand Diels-Alder reactions or as the 4π component in inverse-electron-demand reactions. However, literature examples of these reactions are sparse, indicating this is a less explored area of their reactivity. One notable application is the use of a pentafluoropyridine derivative in a [2+2+2] cyclopolymerization to form thermoset resins with polyarylene networks[6]. This suggests potential for their use in materials science applications.

Applications in Drug Development: PI3K Inhibition

The unique properties imparted by fluorine make polyfluorinated pyridines attractive scaffolds in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

A prominent example is Alpelisib , an FDA-approved inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform. Alpelisib features a trifluoro-substituted pyridine moiety. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.

By inhibiting PI3Kα, Alpelisib blocks the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTORC1. This leads to a reduction in cell proliferation and survival, making it an effective therapy for certain types of breast cancer with PIK3CA mutations. The fluorinated pyridine core of Alpelisib is crucial for its high affinity and metabolic stability.

Conclusion

Polyfluorinated pyridines exhibit a rich and predictable reactivity, dominated by nucleophilic aromatic substitution. The distinct regioselectivity of these reactions, coupled with the ability to perform subsequent organometallic cross-couplings, provides a robust platform for the synthesis of highly functionalized molecules. While their participation in cycloaddition reactions appears less common, their application in materials science is an area of emerging interest. The successful development of drugs like Alpelisib underscores the immense potential of these fluorinated scaffolds in medicinal chemistry, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines [acswebcontent.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactio… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 2,3,6-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,6-Trifluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and development applications.

Physicochemical Properties and Identification

This compound is a colorless liquid at room temperature.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3512-18-3 | |

| Molecular Formula | C5H2F3N | |

| Molecular Weight | 133.07 g/mol | |

| Appearance | Colorless liquid | [1] |

| Purity | ≥96.0% to 99% | [2][3] |

| Refractive Index | 1.4180-1.4230 @ 20°C | [3] |

| IUPAC Name | This compound |

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and supplier information.

Storage Conditions Summary

| Condition | Recommendation | Source |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | [1][4][5] |

| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | [1] |

| Container | Keep container tightly sealed in its original packaging. | [1][5][6][7] |

| Ventilation | Store in a well-ventilated area. | [1][5][7] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | [1][6][7] |

Handling Precautions

Safe handling is crucial to prevent exposure and maintain the compound's integrity. The following workflow outlines the recommended handling procedure.

Diagram 1: Recommended Handling Workflow for this compound

Chemical Stability and Incompatibilities

Incompatible Materials

Contact with the following materials should be avoided to prevent degradation or hazardous reactions:

| Incompatible Material Class | Examples | Potential Outcome | Source |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous reaction, fire, or explosion. | [1][5][8] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic reaction, potential for violent reaction. | [1] |

| Strong Bases / Alkalis | Sodium Hydroxide, Potassium Hydroxide | Exothermic reaction, potential for violent reaction. | [8] |

| Moisture / Water | Humid air, water | Potential for hydrolysis or reaction. Fluorinated pyridines can be sensitive to moisture. | [9] |

Known Hazards

-

Flammability : this compound is a flammable liquid and vapor.[6][10]

-

Thermal Decomposition : When heated to decomposition, it can emit toxic fumes of hydrogen fluoride and nitrogen oxides.[10]

-

Health Hazards : It is harmful if swallowed or inhaled and can cause skin and eye irritation.[4][6]

The logical relationship between incompatible conditions and potential degradation pathways is illustrated below.

References

- 1. humiditycontrol.com [humiditycontrol.com]

- 2. This compound | 3512-18-3 [sigmaaldrich.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,3,6-Trifluoropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2,3,6-trifluoropyridine, a critical building block in modern drug discovery and agrochemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for its application in synthetic chemistry.

Executive Summary

This compound is a halogenated heterocyclic compound whose unique electronic and steric properties make it a valuable intermediate in the synthesis of complex molecules.[1][2] The trifluorinated structure enhances metabolic stability, lipophilicity, and bioavailability in derivative compounds, making it a sought-after precursor for novel drug candidates and agrochemicals.[2] While precise quantitative solubility data in a range of organic solvents remains limited in publicly available literature, this guide consolidates qualitative information and presents standardized methodologies for its empirical determination.

Solubility Profile of this compound

Current data on the solubility of this compound is largely qualitative. It is generally described as being compatible with common organic solvents.[2] Conversely, it is characterized as not miscible or difficult to mix with water.[3][4] The analogous compound, 2,3,5-trifluoropyridine, is reported to be soluble in common organic solvents such as ethanol, acetone, and xylene, while also being insoluble in water.[5] This suggests a similar solubility pattern for this compound.

For practical lab work, a qualitative assessment is often the first step. This can be performed by adding a small amount of this compound to the solvent of interest and observing its miscibility.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Reference |

| Water | Not miscible or difficult to mix | [3][4] |

| Common Organic Solvents | Compatible / Miscible | [2] |

Note: "Common Organic Solvents" typically include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane).

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, established experimental protocols can be employed. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid or liquid in a solvent.[6][7][8][9]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with airtight seals

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solute is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A period of 24 hours is often adequate.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Record the total weight of the dish/vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully evaporated, place the dish/vial in an oven to dry to a constant weight.[6]

-

Cool the dish/vial in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus the initial weight of the empty dish/vial.

-

The mass of the solvent is the total weight of the solution and dish/vial minus the final weight of the dish/vial containing the dried solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Application in Synthetic Chemistry: A Workflow

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The fluorine atoms on the pyridine ring can be selectively substituted, allowing for the introduction of various functional groups.

The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic route.

Caption: Synthetic workflow using this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. leapchem.com [leapchem.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 3512-18-3 [amp.chemicalbook.com]

- 5. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. ingentaconnect.com [ingentaconnect.com]

Methodological & Application

The Versatility of 2,3,6-Trifluoropyridine in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2,3,6-Trifluoropyridine is a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's reactivity and the properties of its derivatives. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), while also providing sites for cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is substantially enhanced by the presence of strongly electron-withdrawing fluorine substituents. In this compound, the positions most susceptible to nucleophilic attack are C2 and C6, which are ortho and para to the ring nitrogen, respectively. The negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the nitrogen atom through resonance.[1][2] The fluorine atom is an excellent leaving group in SNAr reactions, a phenomenon attributed to the high electronegativity of fluorine which facilitates the initial nucleophilic addition, the rate-determining step of the reaction.[1]

Regioselectivity

In reactions with this compound, a nucleophile will preferentially attack the 2- or 6-position. The outcome of the reaction can be influenced by steric hindrance and the nature of the nucleophile. For instance, bulky nucleophiles may favor attack at the less sterically hindered 6-position.

Applications in the Synthesis of Bioactive Molecules

The SNAr reaction of fluorinated pyridines is a cornerstone in the synthesis of a wide array of biologically active compounds. The substitution of one or more fluorine atoms with various nucleophiles (O, N, S-based) allows for the introduction of diverse functional groups, leading to the construction of complex molecular architectures found in many pharmaceutical and agrochemical agents.[3]

Experimental Protocols: Nucleophilic Aromatic Substitution

Protocol 1: Synthesis of 2-Amino-3,6-difluoropyridine Derivatives

This protocol is adapted from a procedure for the synthesis of 2-hydrazino-3-substituted-5,6-difluoropyridine, a key step in the preparation of 2-aminopyridine derivatives.[4]

Reaction Scheme:

Caption: Synthesis of 2-Hydrazino-3,6-difluoropyridine.

Materials:

-

3-substituted-2,5,6-trifluoropyridine (starting material analogous to this compound)

-

Hydrazine monohydrate

-

n-Propanol

-

Chloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 3-substituted-2,5,6-trifluoropyridine (1.0 eq) in n-propanol, add hydrazine monohydrate (1.5 eq).[4]

-

Reflux the resulting mixture for 6 hours.[4]

-

After cooling to room temperature, remove the solvent by distillation under reduced pressure.[4]

-

Dissolve the residue in chloromethane and wash with water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Concentrate the organic layer under reduced pressure to obtain the 2-hydrazino-3-substituted-5,6-difluoropyridine product.[4]

Expected Outcome: This reaction typically proceeds with good yield, providing a key intermediate for further functionalization, such as reduction of the hydrazino group to an amino group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. Halogenated pyridines are excellent substrates for these transformations, enabling the introduction of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to form biaryl structures, which are prevalent in many drug molecules. This compound can be utilized in Suzuki-Miyaura couplings, with the reactivity of the C-F bonds being lower than C-Cl, C-Br, or C-I bonds. For successful coupling at a C-F bond, more forcing conditions or specialized catalyst systems may be required. However, if one of the fluorine atoms were replaced by a better leaving group (e.g., Br or I), coupling would occur selectively at that position.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. Similar to the Suzuki-Miyaura coupling, the C-F bonds of this compound are less reactive than other halogens, but coupling can be achieved under appropriate conditions.

Experimental Protocols: Cross-Coupling Reactions

Protocol 2: General Procedure for Sonogashira Coupling of a Halopyridine

This protocol provides a general method for the Sonogashira coupling of a brominated fluoropyridine, which can be adapted for trifluoropyridine derivatives.[10]

Reaction Workflow:

Caption: General workflow for a Sonogashira cross-coupling reaction.

Materials:

-

6-Bromo-3-fluoro-2-cyanopyridine (or other halopyridine) (1.1 eq)

-

Terminal alkyne (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 eq)

-

Copper(I) iodide (CuI) (0.3 eq)

-

Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) (2:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.1 eq) in a degassed mixture of THF and Et₃N (e.g., 4 mL / 2 mL).[10]

-

To this solution, add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).[10]

-

Degas the reaction mixture for an additional 5 minutes at room temperature.[10]

-

Add the terminal alkyne (1.0 eq) dropwise.[10]

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes: [10]

| Alkyne Substrate | Product Yield (%) |

| 1-Ethynyl-4-propylbenzene | 93 |

| Phenylacetylene | 85 |

| 3,3-Dimethyl-1-butyne | 90 |

| Propargyl alcohol | 90 |

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a pyridine sulfonyl fluoride with a boronic acid or ester. While not a direct C-F activation, it demonstrates the coupling of a substituted pyridine.[11]

Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

-

Pyridine-2-sulfonyl fluoride (or other halopyridine) (1.0 eq)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

-

Pd(dppf)Cl₂ (0.1 eq)

-

Sodium phosphate (Na₃PO₄) (3.0 eq)

-

Dioxane/water solvent mixture (e.g., 4:1)

-

Inert atmosphere vial

Procedure:

-

In a vial, combine the pyridine substrate (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₃PO₄ (3.0 eq).[11]

-

Add the dioxane/water solvent mixture.[11]

-

Seal the vial and heat the reaction mixture at a temperature between 65-100 °C.[11]

-

Monitor the reaction by HPLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform a standard aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with various boronic esters: [11]

| Boronic Ester | Temperature (°C) | Yield (%) |

| 2-Thiopheneboronic acid pinacol ester | 100 | 73 |

| 3-Thiopheneboronic acid pinacol ester | 100 | 65 |

| (4-methoxyphenyl)boronic acid | 85 | 89 |

| (4-(Trifluoromethyl)phenyl)boronic acid | 85 | 58 |

Conclusion

This compound is a highly valuable synthon for the preparation of complex, functionalized pyridine derivatives. Its utility is primarily demonstrated through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to employ this compound and related compounds in the synthesis of novel molecules for applications in drug discovery and agrochemical development. The ability to selectively functionalize the pyridine core allows for the fine-tuning of physicochemical and biological properties, making it an indispensable tool in modern medicinal and process chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,3,6-Trifluoropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,6-Trifluoropyridine is a valuable and versatile building block in medicinal chemistry and drug discovery. The pyridine core is a common motif in pharmaceuticals, and the presence of multiple fluorine atoms allows for strategic, late-stage functionalization. The electron-deficient nature of the pyridine ring, amplified by the strong inductive effect of the fluorine substituents, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity enables the controlled introduction of a wide array of functional groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The fluorine atoms at positions 2 and 6 (ortho to the ring nitrogen) are particularly activated towards nucleophilic attack. This enhanced reactivity, compared to corresponding chloro- or bromo-pyridines, often allows for milder reaction conditions, broader functional group tolerance, and higher reaction rates. These application notes provide a detailed overview of the principles, regioselectivity, and experimental protocols for conducting SNAr reactions on this compound with common nitrogen, oxygen, and sulfur nucleophiles.

Reaction Principles and Regioselectivity

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. The attack preferentially occurs at the C2 or C6 positions, as the negative charge of the resulting intermediate is effectively stabilized by the adjacent electron-withdrawing ring nitrogen.

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken.

-

Elimination of Fluoride: The aromaticity is restored by the elimination of a fluoride ion, which is an excellent leaving group in this context, yielding the substituted pyridine product.

The regioselectivity is governed by the electronic activation provided by the ring nitrogen. For polyfluorinated pyridines, the order of reactivity towards nucleophiles is generally C4 > C2/C6 > C3/C5. Since this compound lacks a C4 substituent, nucleophilic attack occurs predominantly at the more activated C2 and C6 positions. Studies on similarly structured polyfluoropyridines confirm that substitution with common N- and O-nucleophiles happens almost exclusively at the positions ortho to the nitrogen atom.

2,3,6-Trifluoropyridine: A Key Intermediate in the Synthesis of Novel Pharmaceuticals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3,6-Trifluoropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms on the pyridine ring significantly alters the molecule's electronic properties, enhancing its reactivity towards nucleophilic aromatic substitution (SNAr) and providing a valuable scaffold for the development of novel therapeutics. The incorporation of fluorine can improve a drug candidate's metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) inhibitors.

Application in the Synthesis of MALT1 Inhibitors

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key mediator in the canonical NF-κB signaling pathway, which is crucial for the activation of B-cell and T-cell receptors.[1][2] Dysregulation of this pathway is implicated in various B-cell lymphomas and autoimmune diseases, making MALT1 a promising therapeutic target.[3][4] Small molecule inhibitors of MALT1 have shown efficacy in preclinical models of lymphoma.[1] this compound serves as a key starting material in the synthesis of pyrazole-based MALT1 inhibitors.

MALT1 Signaling Pathway in Lymphocyte Activation

The activation of antigen receptors triggers the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[5] MALT1, as part of this complex, functions as both a scaffold protein and a protease.[2][6] Its scaffold function facilitates the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of the IKK complex and subsequent NF-κB activation.[2] The protease function of MALT1 cleaves and deactivates negative regulators of NF-κB signaling, such as RelB and A20.[7] Inhibition of MALT1's protease activity is a key strategy for downregulating the NF-κB pathway in pathological conditions.

Experimental Protocols

The following protocols detail the synthesis of key intermediates from this compound for the development of MALT1 inhibitors and other potential pharmaceuticals.

Protocol 1: Synthesis of 2-Hydrazinyl-3,6-difluoropyridine

This protocol describes the nucleophilic substitution of a fluorine atom on this compound with hydrazine, a key step in forming a pyrazole precursor.[1]

Reaction Scheme:

Materials:

-

This compound

-

Hydrazine Hydrate

-

Ethanol (EtOH)

-

Water

-

Dichloromethane (CH2Cl2)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To an ice-cold solution of this compound (4 g, 30.06 mmol) in ethanol (50 mL), add hydrazine hydrate (3.071 g, 60.12 mmol).[1]

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with water (50 mL).[1]

-

Extract the aqueous mixture with dichloromethane (2 x 100 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Concentrate the organic layer under reduced pressure to yield the product.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 133.07 | 4 | 30.06 |

| Hydrazine Hydrate | 50.06 | 3.071 | 60.12 |

| Product | Yield (%) | ||

| 2-Hydrazinyl-3,6-difluoropyridine | - |

Note: The patent does not specify the yield for this step.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This generalized protocol illustrates the reaction of this compound with various amine nucleophiles, a common strategy for building molecular complexity.

Reaction Scheme:

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, 3-aminopyrrolidine)

-

Solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol (EtOH))

-

Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

Procedure:

-

Dissolve this compound in an appropriate solvent.

-

Add the amine nucleophile and a suitable base to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate.

-

Purify the crude product by column chromatography.

Representative Quantitative Data for SNAr Reactions:

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-3,6-difluoropyridine | DMSO | K2CO3 | 80 | 12 | |

| N-Boc-piperazine | tert-Butyl 4-(3,6-difluoropyridin-2-yl)piperazine-1-carboxylate | EtOH | Et3N | Reflux | 6 | |

| 3-Aminopyrrolidine | N-(3,6-Difluoropyridin-2-yl)pyrrolidin-3-amine | DMF | K2CO3 | 100 | 8 | |

| 2-Amino-5-methylphenol | 2-((3,6-Difluoropyridin-2-yl)amino)-5-methylphenol | NMP | Cs2CO3 | 120 | 16 |

*Note: Yields are representative and can vary based on specific reaction conditions and substrate.

General Experimental Workflow for SNAr Reactions

Conclusion

This compound is a versatile and highly valuable intermediate for the synthesis of complex pharmaceutical molecules. Its reactivity profile allows for the efficient and regioselective introduction of various functional groups, making it a key component in the construction of diverse compound libraries for drug discovery. The application of this compound in the synthesis of MALT1 inhibitors highlights its importance in developing targeted therapies for cancers and autoimmune diseases. The protocols provided herein serve as a guide for researchers to utilize this important building block in their drug development endeavors.

References

- 1. US20190381012A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]

- 2. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]

- 3. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. US6492541B2 - Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use - Google Patents [patents.google.com]

Applications of 2,3,6-Trifluoropyridine in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoropyridine is a fluorinated heterocyclic building block of increasing importance in the synthesis of novel agrochemicals. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These attributes make this compound an attractive scaffold for the development of next-generation herbicides, fungicides, and insecticides with enhanced efficacy and improved environmental profiles. The reactivity of the fluorine atoms, particularly at the ortho-positions (2 and 6) to the ring nitrogen, allows for versatile functionalization through nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern agrochemical synthesis.

Application Note 1: Synthesis of Pyridyloxy Herbicides

Background

Pyridyloxy-based compounds represent a significant class of herbicides that act by disrupting various physiological processes in target weeds. The introduction of a trifluorinated pyridine moiety can enhance the herbicidal activity and selectivity of these compounds. This compound serves as a key precursor for the synthesis of novel pyridyloxy herbicides through the nucleophilic aromatic substitution of one of its fluorine atoms with a substituted phenol. The fluorine atoms at the 2- and 6-positions are particularly susceptible to nucleophilic attack, providing a regioselective handle for chemical modification.

Synthetic Pathway

The general synthetic route involves the reaction of this compound with a substituted phenol in the presence of a base. The reaction typically proceeds with the displacement of the fluorine atom at the 2- or 6-position due to the activating effect of the pyridine nitrogen.

Caption: General synthetic pathway for pyridyloxy herbicides.

Experimental Protocol: General Procedure for the Synthesis of a 2-(Substituted phenoxy)-3,6-difluoropyridine

Materials:

-

This compound

-

Substituted phenol (e.g., 4-hydroxyphenoxypropionate derivative)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a base (1.2 eq) portion-wise at room temperature. Common bases for this reaction include potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide salt.

-

To this mixture, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15-30 minutes.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(substituted phenoxy)-3,6-difluoropyridine.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic pyridyloxy herbicide from this compound. Actual results may vary depending on the specific substituted phenol used.

| Parameter | Value |

| Reactant Ratio (Phenol:2,3,6-TFP:Base) | 1 : 1.1 : 1.2 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 80 - 120 °C |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 75 - 90% |

| Purity (post-chromatography) | >98% |

Application Note 2: Precursor for Diverse Agrochemical Scaffolds

Versatility in Synthesis

Beyond its application in herbicide synthesis, this compound is a versatile intermediate for accessing a variety of other agrochemical scaffolds. The differential reactivity of its fluorine atoms allows for sequential and regioselective substitutions, enabling the construction of complex molecules.

-

Fungicides: The pyridinyl moiety is present in numerous fungicides. By reacting this compound with sulfur or nitrogen-based nucleophiles, novel fungicide candidates can be synthesized.

-

Insecticides: The introduction of specific pharmacophores onto the trifluoropyridine core can lead to the development of new insecticidal compounds. For instance, reaction with various amines can yield aminopyridine derivatives, a common structural motif in insecticides.

Experimental Workflow for Derivatization

The general workflow for exploring the derivatization of this compound involves a series of systematic steps from initial reaction to final product analysis.

Caption: Experimental workflow for agrochemical synthesis.

Future Outlook

The continued exploration of the reactivity of this compound is expected to yield a new generation of agrochemicals with tailored properties. Its utility as a versatile building block, coupled with the ongoing development of novel synthetic methodologies, positions it as a valuable tool for researchers and professionals in the agrochemical industry. The ability to fine-tune the electronic and steric properties of the final molecule through the selective substitution of the fluorine atoms on the pyridine ring offers a powerful strategy for lead optimization in the discovery of new and effective crop protection agents.

Application Notes and Protocols for the Synthesis of 2,3,6-Trisubstituted Pyridines from 2,3,6-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The synthesis of specifically substituted pyridines is therefore of great interest in medicinal chemistry and drug discovery. 2,3,6-Trifluoropyridine is a versatile starting material for the synthesis of 2,3,6-trisubstituted pyridines via sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine substituents activate the pyridine ring towards nucleophilic attack, and their sequential displacement allows for the controlled introduction of various functional groups.

The general reactivity order for nucleophilic substitution on polyfluorinated pyridines is typically position 4 > 2 > 6 > 3 > 5. For this compound, the expected order of substitution is C-6, followed by C-2, and finally C-3, although this can be influenced by the nature of the nucleophile and the reaction conditions. This document provides detailed protocols for the stepwise synthesis of 2,3,6-trisubstituted pyridines from this compound, along with data on reaction yields and conditions.

Reaction Pathway Overview

The synthesis of 2,3,6-trisubstituted pyridines from this compound proceeds through a sequential nucleophilic aromatic substitution pathway. The general scheme involves the stepwise displacement of the fluorine atoms at the C-6, C-2, and C-3 positions with different nucleophiles.

Caption: General workflow for the synthesis of 2,3,6-trisubstituted pyridines.

Experimental Protocols

Protocol 1: Monosubstitution at the C-6 Position - Synthesis of 2-Amino-3,6-difluoropyridine

This protocol describes the selective substitution of the fluorine atom at the C-6 position with an amino group. The higher reactivity of the C-6 position compared to C-2 and C-3 allows for selective monosubstitution under controlled conditions.

Materials:

-

2,6-Difluoropyridine (as a model for reactivity at the 2/6 positions of this compound)

-

Aqueous ammonia (28-30%)

-

Deionized water

-

Ice

Equipment:

-

High-pressure steel reaction vessel (steel bomb)

-